molecular formula C23H31FN2O3 B5622746 9-[3-(4-fluorophenyl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[3-(4-fluorophenyl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5622746
M. Wt: 402.5 g/mol
InChI Key: VFILMQMTUUVQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves multiple strategies, including Michael addition reactions and spirocyclization of pyridine substrates. For instance, a practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones was achieved through efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008). Another approach highlighted is the base-promoted [5+1] double Michael addition for synthesizing diazaspiro[5.5]undecane derivatives (Islam et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro[5.5]undecane derivatives, including X-ray crystallography and NMR spectroscopy, plays a crucial role in understanding their configuration and electronic properties. For instance, crystal structure investigations of 3,9-bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane reveal significant intermolecular interactions and a highly ordered molecular packing in the lattice (Zhou et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[5.5]undecane derivatives include various functionalization and substitution reactions that modify their chemical properties. An example is the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid, demonstrating the versatility of these compounds in chemical synthesis (Ahmed et al., 2012).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular configuration and substituents. The crystal X-ray diffraction guided NMR analysis of 3,9-diaryl-2,4,8,10-tetraoxaspiro[5.5]undecanes underlines the importance of stereochemistry in determining their physical characteristics (Sun et al., 2010).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, such as reactivity, stability, and interactions with various reagents, are key to their applications in synthesis and material science. The efficient synthesis of nitrogen-containing spiro heterocycles via [5 + 1] double Michael addition reaction highlights the reactive nature and potential utility of these compounds (Aggarwal et al., 2014).

properties

IUPAC Name

9-[3-(4-fluorophenyl)propanoyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O3/c24-19-6-3-18(4-7-19)5-8-21(27)25-13-11-23(12-14-25)10-9-22(28)26(17-23)16-20-2-1-15-29-20/h3-4,6-7,20H,1-2,5,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFILMQMTUUVQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)C(=O)CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.